molecular formula C11H18N2O2 B1308965 2-(5-Methyl-2-furyl)-2-morpholin-4-ylethanamine CAS No. 875160-04-6

2-(5-Methyl-2-furyl)-2-morpholin-4-ylethanamine

Cat. No.: B1308965
CAS No.: 875160-04-6
M. Wt: 210.27 g/mol
InChI Key: HYCDWTZMSHESDO-UHFFFAOYSA-N
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Description

2-(5-Methyl-2-furyl)-2-morpholin-4-ylethanamine is an organic compound that features a furan ring substituted with a methyl group and a morpholine ring attached to an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-2-furyl)-2-morpholin-4-ylethanamine typically involves the reaction of 5-methylfurfural with morpholine and an appropriate amine source. One common method is the reductive amination of 5-methylfurfural with morpholine and an amine, using a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-2-furyl)-2-morpholin-4-ylethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(5-Methyl-2-furyl)-2-morpholin-4-ylethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Methyl-2-furyl)-2-morpholin-4-ylethanamine is unique due to the presence of both a furan ring and a morpholine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(5-methylfuran-2-yl)-2-morpholin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-9-2-3-11(15-9)10(8-12)13-4-6-14-7-5-13/h2-3,10H,4-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCDWTZMSHESDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CN)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424370
Record name 2-(5-methyl-2-furyl)-2-morpholin-4-ylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875160-04-6
Record name 2-(5-methyl-2-furyl)-2-morpholin-4-ylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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